2-Acetoxy-4'-cyanobenzophenone
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Overview
Description
2-Acetoxy-4’-cyanobenzophenone is an organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.27. It is also known by its IUPAC name, 2-(4-cyanobenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a cyano group attached to a benzophenone core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetoxy-4’-cyanobenzophenone can be synthesized through various synthetic routes. One common method involves the reaction of 4-cyanobenzoyl chloride with phenyl acetate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the acetate group .
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-4’-cyanobenzophenone often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reaction time. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminobenzophenone.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2-Acetoxy-4’-cyanobenzophenone is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-cyanobenzophenone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzophenone: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
2-Acetoxybenzophenone: Lacks the cyano group, affecting its reactivity in nucleophilic addition reactions.
4-Acetoxybenzophenone: Similar to 2-Acetoxy-4’-cyanobenzophenone but with different positional isomerism.
Uniqueness
2-Acetoxy-4’-cyanobenzophenone is unique due to the presence of both acetoxy and cyano groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
2-Acetoxy-4'-cyanobenzophenone (CAS No. 890099-34-0) is a synthetic compound belonging to the class of benzophenone derivatives. It features an acetoxy group at the 2-position and a cyano group at the 4'-position of the benzophenone core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C16H11NO3, and its structure can be represented by the following canonical SMILES notation:
The biological activity of this compound is attributed to its ability to interact with various biological targets. The acetoxy group can undergo hydrolysis, releasing acetic acid, which may enhance its biological effects. The cyano group can participate in biochemical pathways, potentially leading to the formation of reactive intermediates that affect cellular functions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : It inhibits key proteins involved in cell cycle progression, leading to G1-phase arrest.
- Apoptosis Induction : Activation of caspase cascades has been observed, promoting programmed cell death in tumor cells.
- Metastasis Inhibition : The compound suppresses the secretion of matrix metalloproteinases (MMPs), which are critical for cancer cell invasion and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. This includes:
- Bacterial Inhibition : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has also been tested against fungal strains, indicating potential as an antifungal agent.
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the potential for this compound as a lead structure for developing new anticancer therapies.
Treatment | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
Compound | 45 | 30 |
Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Safety and Toxicity
While the biological activities of this compound are promising, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity in normal cell lines. However, further investigations are needed to fully understand its safety margins and potential side effects.
Properties
IUPAC Name |
[2-(4-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-5-3-2-4-14(15)16(19)13-8-6-12(10-17)7-9-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXBZLLAJWTOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641571 |
Source
|
Record name | 2-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-34-0 |
Source
|
Record name | 2-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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